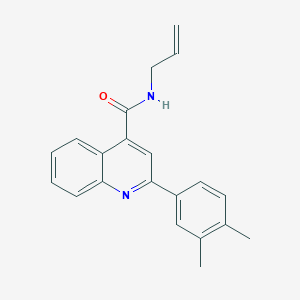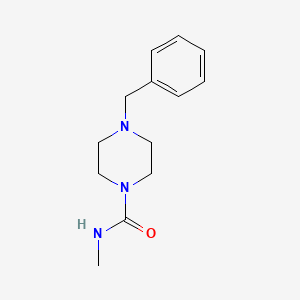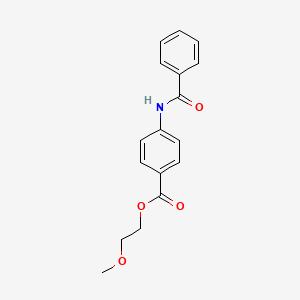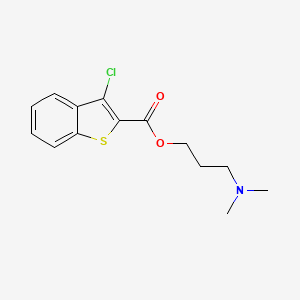
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential biomedical applications due to its unique chemical structure and properties.
科学研究应用
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential biomedical applications. It has been shown to exhibit anticancer, antibacterial, and antifungal properties. In addition, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
作用机制
The mechanism of action of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activity by interfering with cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of amyloid beta (a protein associated with Alzheimer's disease).
实验室实验的优点和局限性
One of the advantages of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its broad range of biological activities. This makes it a useful compound for studying various cellular processes and disease states. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
未来方向
There are many potential future directions for research related to N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Some of these include:
1. Investigating its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease.
2. Studying its mechanism of action in more detail to optimize its use as a therapeutic agent.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Studying its effects on other cellular processes such as inflammation and immune function.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential biomedical applications. It exhibits a broad range of biological activities and has been investigated for its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which limits its use as a therapeutic agent. Future research directions include investigating its potential for other diseases, optimizing its use as a therapeutic agent, developing new synthesis methods, and studying its effects on other cellular processes.
合成方法
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate to form 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with allylamine to form this compound.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-prop-2-enylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-4-11-22-21(24)18-13-20(16-10-9-14(2)15(3)12-16)23-19-8-6-5-7-17(18)19/h4-10,12-13H,1,11H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUFKABYNNCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)


![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4758687.png)
![6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B4758693.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)

![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4758747.png)

